

# Lifirafenib compared to Vemurafenib cell viability IC50

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

[Get Quote](#)

## Available Data on Inhibitor Potency

The table below summarizes the key information found in the search results.

| Inhibitor          | Reported IC50 / Potency                                              | Experimental Context                                                                                                                            | Citation |
|--------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| <b>Lifirafenib</b> | "more potent inhibition" compared to other BRAF inhibitors           | BRAF non-V600 mutant NSCLC cell lines; drug screen showed activity comparable to inhibition of a BRAF V600E line. [1]                           |          |
| <b>Vemurafenib</b> | Specific IC50 values for cell viability not found in search results. | A study established vemurafenib-resistant (VR) melanoma cell lines, noted by increased IC50 values, but specific numbers were not provided. [2] |          |

## Experimental Context and Methodology

The data for **Lifirafenib** comes from a 2020 integrative analysis of BRAF-mutant non-small cell lung cancer (NSCLC) [1]. Here are the key methodological details from that study:

- **Cell Lines:** The drug screens were performed in **BRAF non-V600 mutant NSCLC cell lines** (H2087, H1755, HCC364) and compared to a **BRAF V600E mutant** line and a BRAF wild-type line (H1648). [1]
- **Viability Assay:** Cell viability was measured using the **CellTiter-Glo Luminescent Cell Viability Assay** after a **72-hour incubation** with the drugs. [1]
- **Dosing:** Compounds were tested at **seven distinct concentrations**. The concentration ranges were **0.64 nM to 10 uM for BRAF inhibitors** (by 5-fold dilution). [1]
- **Data Analysis:** The **half-maximal inhibitory concentration (IC50)** was calculated. The study also compared the relative IC50 (average IC50 for BRAF mutant cell lines divided by IC50 for BRAF wild type) to estimate the potency of inhibition specific to the mutant cells. [1]

## Mechanisms and Resistance Profiles

While a direct IC50 comparison is unavailable, understanding the drugs' mechanisms highlights why their activity may differ.



[Click to download full resolution via product page](#)

- **Vemurafenib** is a well-characterized **Type I BRAF inhibitor**. It is most effective against **Class 1 BRAF mutations (like V600E)** that signal as active monomers. [3] [4] A major clinical challenge is acquired resistance, often through **MAPK pathway reactivation** (e.g., via **NRAS or MEK1 mutations**) or alternative signaling pathways. [5] [4]
- **Lifirafenib** is a newer agent noted for its activity against **non-V600 (Class 2 and 3) BRAF mutations**. These classes often function as activated dimers or have kinase-impaired activity, making them less susceptible to vemurafenib. [1] Its broader mechanism may explain the "more potent inhibition" observed in the specific context of non-V600 mutant NSCLC. [1]

[Need Custom Synthesis?](#)

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Molecular landscape of BRAF-mutant NSCLC reveals an ... [pmc.ncbi.nlm.nih.gov]
2. Exploiting mitochondrial dysfunction to overcome BRAF ... [nature.com]
3. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
4. Diverse Mechanisms of BRAF Inhibitor Resistance in ... [frontiersin.org]
5. Pharmacodynamic effects and mechanisms of resistance to ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lifirafenib compared to Vemurafenib cell viability IC50].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533141#lifirafenib-compared-to-vemurafenib-cell-viability-ic50>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)